N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a combination of pyridine, furan, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with thiocarbamoyl chloride to form the carbamothioyl derivative. The final step involves coupling this intermediate with 5-(4-chlorophenyl)furan-2-carboxylic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Pathways involved could include signal transduction pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- Methyl 5-bromopyridine-2-carboxylate
- 5-Bromopyridine-2-thiol
Uniqueness
N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromopyridine and chlorophenyl groups makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O2S/c18-11-3-8-15(20-9-11)21-17(25)22-16(23)14-7-6-13(24-14)10-1-4-12(19)5-2-10/h1-9H,(H2,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJPBQQXNUQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=NC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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